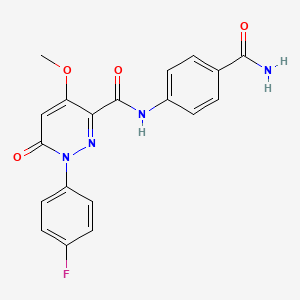
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" is a structurally complex molecule that may have potential biological activities, similar to the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related compounds with similar functional groups and structural motifs, such as carboxamide, methoxy, and fluorophenyl groups, which are known to influence the biological activity of molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with substituted benzene or pyridazine derivatives. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of related compounds typically involves the formation of carboxamide bonds and the introduction of substituents like methoxy groups through condensation reactions .
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined through crystallography, revealing the importance of hydrogen bonding and atom-atom contacts in the crystal packing . These structural analyses are crucial for understanding the conformation and potential interaction sites of the molecules, which can influence their biological activity.
Chemical Reactions Analysis
The compounds discussed in the papers are likely to undergo chemical reactions typical for their functional groups. For example, the carboxamide group can participate in hydrogen bonding and nucleophilic acyl substitution reactions. The methoxy group can be involved in electrophilic aromatic substitution reactions, and the fluorophenyl group can affect the reactivity of the benzene ring due to the electron-withdrawing nature of the fluorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structure. The presence of strong and weak hydrogen bonds, as well as the contributions of different atom-atom contacts, can affect properties such as solubility, melting point, and stability. The crystal structure analysis provides insights into these properties by revealing the molecular packing and intermolecular interactions . The biological activity, such as antitumor or antiproliferative effects, is also a critical chemical property, and the compounds in the papers have shown inhibitory activity against certain cancer cell lines .
科学的研究の応用
Selective Kinase Inhibition
Research on compounds structurally related to "N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" often explores their potential as selective kinase inhibitors. For instance, the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily highlights the role of such compounds in targeting specific enzymatic pathways involved in cancer and other diseases, demonstrating their therapeutic potential (G. M. Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Several studies investigate the antimicrobial and antifungal activities of related compounds. For example, the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives showcase the chemical versatility of such compounds in combating microbial infections (M. Ahsan et al., 2016).
Cytotoxicity Against Cancer Cell Lines
Compounds within this structural family are also evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use in developing new cancer therapies. Research into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, for instance, examines their effectiveness against specific cell lines, offering insights into their mechanistic actions and potential therapeutic applications (Ashraf S. Hassan et al., 2014).
Development of Chemosensors
The creation of chemosensors for detecting specific ions or molecules is another area of research. A study on the development of a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions exemplifies the applicability of related compounds in environmental monitoring and biomedical diagnostics (P. Ravichandiran et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Finally, the synthesis of novel heterocyclic compounds with potential biological activities represents a broad area of research. Studies in this domain focus on creating new molecules that can serve as building blocks for further pharmaceutical development or as tools for studying biological systems (E. B. Nikolaenkova et al., 2019).
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-28-15-10-16(25)24(14-8-4-12(20)5-9-14)23-17(15)19(27)22-13-6-2-11(3-7-13)18(21)26/h2-10H,1H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHYHIMEERFWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)
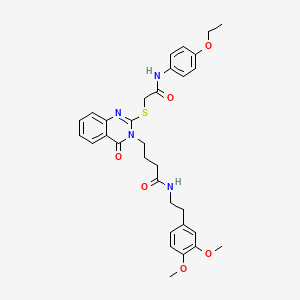
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)
![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)
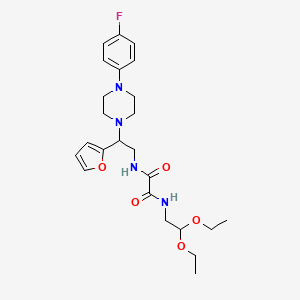
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)

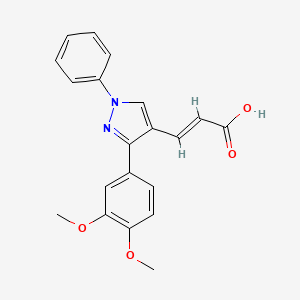
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)
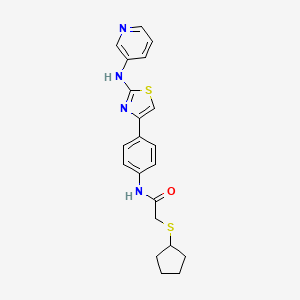
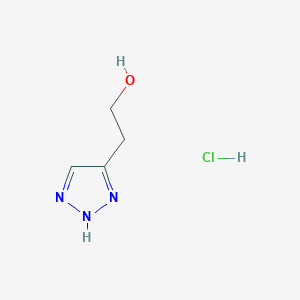
![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)
![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)